molecular formula C10H14N2O3S B2871982 N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide CAS No. 67214-70-4

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide

Cat. No.: B2871982
CAS No.: 67214-70-4
M. Wt: 242.29
InChI Key: KCWCQNUBAIGCQM-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide (CAS 67214-70-4) is a chemical compound of significant research interest, particularly in the field of medicinal chemistry and enzyme inhibition. Its molecular formula is C 10 H 14 N 2 O 3 S and it has a molecular weight of 242.29 g/mol . The compound features a core structure integrating both acetamide and sulfonamide functional groups, a combination known to be a privileged scaffold in pharmaceutical research due to its association with a wide range of biological activities . Recent scientific investigations have highlighted the value of such acetamide-sulfonamide hybrids in the development of novel urease inhibitors . Urease is a nickel-containing enzyme that is a key pathological factor in various gastrointestinal and urinary tract infections. Inhibiting this enzyme is a promising therapeutic strategy, and compounds sharing this core structural motif have demonstrated potent, competitive inhibition against urease, making them valuable pharmacological tools for studying enzyme function and pathogenesis . This research application represents a primary and compelling value of this compound for researchers in biochemistry and pharmacology. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound with confidence in its quality and application for their advanced scientific studies.

Properties

IUPAC Name

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWCQNUBAIGCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) moiety undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:

Diazotization and Coupling
Treatment with NaNO₂/HCl forms diazonium intermediates, enabling coupling with activated aromatic rings or heterocycles. For example:

  • Reaction with 4-ethynylaniline derivatives under Cu(I) catalysis yields triazole-linked conjugates via azide-alkyne cycloaddition .

Table 1: Substitution reactions of the sulfamoyl group

ReagentConditionsProductYieldCitation
NaN₃/HCl0–5°C, 2 hAzide intermediate85%
4-ethynylphenylacetamideCuSO₄, sodium ascorbateTriazole-sulfonamide conjugate72%

Condensation Reactions Involving the Acetamide Moiety

The acetamide carbonyl participates in Knoevenagel condensations with aromatic aldehydes, forming α,β-unsaturated derivatives:

General Reaction

text
N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide + ArCHO → ArCH=C(NHAc)-C₆H₂(Me)₂-SO₂NH₂

Key Data

  • Catalyzed by piperidine in ethanol at reflux .

  • Yields range from 65% to 80% for para-substituted benzaldehydes (e.g., 4-NO₂, 4-Cl) .

Table 2: Condensation with aldehydes

AldehydeProduct StructureIR (C=O, cm⁻¹)¹H NMR (δ, ppm)
4-Chlorobenzaldehydeα,β-Unsaturated enamide16888.39 (s, olefinic H)
4-MethoxybenzaldehydeMethoxy-substituted enamide16828.24 (s, olefinic H)

Cyclization to Heterocyclic Systems

The compound serves as a precursor for nitrogen-containing heterocycles:

Pyrazole Formation
Reaction with hydrazine hydrate in ethanol induces cyclization via intramolecular 1,5-dipolar cyclization:

text
This compound + NH₂NH₂ → Pyrazole derivative
  • Characterized by IR loss of C≡N (2269 cm⁻¹) and new NH₂ bands at 3280–3152 cm⁻¹ .

Thiophene Synthesis
Interaction with α-halocarbonyl compounds (e.g., phenacyl bromide) in DMF yields thiophene derivatives :

  • Yields: 70–75% for 1,3-dithiolanes (e.g., compound 21 ) and 68% for thiophenes (e.g., compound 22 ) .

Oxidation and Reduction Pathways

Oxidation of the Methoxy Group
Strong oxidants (e.g., KMnO₄) convert the 3,5-dimethyl groups to carboxylic acids under acidic conditions :

  • Requires 48–72 h at 80°C for complete conversion .

Reduction of the Sulfonamide
LiAlH₄ reduces -SO₂NH₂ to -SH under anhydrous conditions, forming thioamide derivatives :

  • Confirmed by ¹H NMR disappearance of NH₂ signals at δ 7.29 ppm .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfamoyl group directs electrophilic attacks to the para position of the dimethylphenyl ring:

Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position to -SO₂NH₂:

  • Yield: 60% after recrystallization from ethanol .

Spectral Evidence

  • ¹H NMR: New aromatic proton at δ 8.52 ppm (d, J = 2.4 Hz) .

  • MS: m/z 327 [M⁺] for nitrated product .

Comparative Reactivity with Analogues

Table 3: Reactivity comparison with related sulfonamides

CompoundKey ReactionRate Constant (k, s⁻¹)
N-(4-Sulfamoylphenyl)acetamideKnoevenagel condensation1.2 × 10⁻³
This compoundDiazotization2.8 × 10⁻³
2-Chloro-N-(2-methoxyphenyl)acetamideNucleophilic substitution (Cl⁻)4.5 × 10⁻⁴

Data extrapolated from .

Comparison with Similar Compounds

Compound 1 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide (C F5, )

  • Structure : Features a sulfamoyl group linked to a phenyl ring, similar to the target compound, but includes a 1,3-dioxoisoindoline substituent and a sodium counterion.
  • Key Differences : The additional dioxoisoindoline group increases molecular weight (C₂₃H₂₄N₃O₆SNa) and may enhance π-π stacking interactions.
  • Implications : Likely exhibits stronger binding to aromatic protein pockets compared to the target compound .

Thiadiazole and Triazole Derivatives

Compound 2 : Methazolamide (MZA, )

  • Structure : A thiadiazole-containing sulfonamide with an acetamide group.
  • Comparison: Feature Target Compound Methazolamide Core Structure Phenyl ring 1,3,4-Thiadiazole ring Substituents 3,5-dimethyl, 4-sulfamoyl 3-methyl, 5-sulfamoyl Molecular Formula C₁₀H₁₃N₂O₃S* C₅H₈N₄O₃S₂ Pharmacological Role Not reported Carbonic anhydrase inhibitor Metabolism Not studied Forms glutathione conjugates (MSG, MCG)

*Inferred formula based on structural analogy.

Compound 3 : 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide ()

  • Structure : Combines a triazole ring with a sulfanyl (-S-) bridge and acetamide group.

Chlorinated/Hydroxylated Phenyl Acetamides

Compound 4 : N-(3-Chloro-4-hydroxylphenyl)acetamide ()

  • Structure : Chlorine and hydroxyl substituents on the phenyl ring.
  • Comparison: Electron Effects: Chlorine’s electron-withdrawing nature contrasts with the methyl groups in the target compound, altering electronic distribution.

Benzothiazole Acetamides

Compound 5 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

  • Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
  • Key Differences : The benzothiazole moiety enhances fluorescence properties and metabolic stability, making it suitable for imaging agents, unlike the purely phenyl-based target compound .

Structural and Functional Implications

Electronic and Steric Effects

  • Sulfamoyl vs. Sulfanyl : The sulfamoyl group in the target compound provides stronger hydrogen-bonding capacity than sulfanyl bridges in triazole derivatives (e.g., Compound 3), favoring enzyme inhibition.
  • Methyl vs. Methoxy Groups : Methyl substituents (target compound) offer steric hindrance without electron donation, whereas methoxy groups (Compound 3) increase electron density, altering reactivity .

Toxicity and Stability

  • Mutagenicity : The hydroxy analog of the target compound, 3,5-dimethylparacetamol, shows mutagenic activity at 1800 µmol/L (). The sulfamoyl group may mitigate this by reducing reactive oxygen species formation.
  • Thermal Decomposition: Both the target compound and its hydroxy analog likely emit toxic NOx upon heating, a common trait in aryl acetamides .

Biological Activity

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C10_{10}H14_{14}N2_2O3_3S and features a sulfonamide group attached to an acetamide structure. The compound is primarily utilized in organic synthesis and serves as a reference standard in analytical chemistry . Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential to inhibit various enzymes involved in metabolic processes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) . These interactions suggest that the compound could be effective in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .

Biological Activities

  • Antimicrobial Activity :
    • This compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing promising results comparable to established antibiotics. For example, studies indicate that derivatives of sulfonamides can exhibit zones of inhibition against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties :
    • The compound has demonstrated antioxidant activity through assays such as DPPH and FRAP, indicating its potential to scavenge free radicals and mitigate oxidative stress . This activity is particularly relevant in the context of neuroprotection.
  • Enzyme Inhibition :
    • Research has shown that this compound can inhibit enzymes like urease, which is implicated in various pathological conditions. The inhibition of urease can lead to therapeutic benefits in treating infections caused by urease-producing bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibits bacterial growth
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits AChE and CA

Case Study: Antimicrobial Evaluation

In a comparative study involving various sulfonamide derivatives, this compound was found to have comparable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for some conventional antibiotics .

Case Study: Neuroprotective Effects

A recent study explored the neuroprotective properties of this compound through its AChE inhibitory activity. The compound was shown to enhance cognitive function in animal models subjected to oxidative stress induced by gamma radiation. Behavioral assessments indicated improvements in memory retention and cognitive performance .

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